molecular formula C22H28Cl3N3O4 B13397098 2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

Cat. No.: B13397098
M. Wt: 504.8 g/mol
InChI Key: PSTUJNQWWRZGDK-UHFFFAOYSA-N
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Description

2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of piperazine and is often used in pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)-phenylmethyl]piperazine. This intermediate is then reacted with ethyl bromoacetate to yield 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid. The final step involves the conversion of this compound to its dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it prevents the release of histamine, thereby reducing allergic symptoms. This mechanism is similar to that of other antihistamines, but the specific molecular interactions and pathways involved can vary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to interact with histamine receptors with high affinity makes it particularly effective in reducing allergic symptoms .

Properties

Molecular Formula

C22H28Cl3N3O4

Molecular Weight

504.8 g/mol

IUPAC Name

2-[2-[2-carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C22H26ClN3O4.2ClH/c23-18-8-6-17(7-9-18)21(16-4-2-1-3-5-16)26-11-10-25(19(14-26)22(24)29)12-13-30-15-20(27)28;;/h1-9,19,21H,10-15H2,(H2,24,29)(H,27,28);2*1H

InChI Key

PSTUJNQWWRZGDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)N)CCOCC(=O)O.Cl.Cl

Origin of Product

United States

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